molecular formula C22H21ClN6 B11227736 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11227736
M. Wt: 404.9 g/mol
InChI Key: MAYOSDODBVNHKW-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step may involve substitution reactions using chlorinated aromatic compounds.

    Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the aromatic rings or the pyrazolopyrimidine core.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenated compounds or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cancer.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine may exhibit unique properties due to the presence of the benzylpiperazine and chlorophenyl groups, which can influence its biological activity, solubility, and overall chemical behavior.

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6/c23-18-7-4-8-19(13-18)29-22-20(14-26-29)21(24-16-25-22)28-11-9-27(10-12-28)15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2

InChI Key

MAYOSDODBVNHKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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